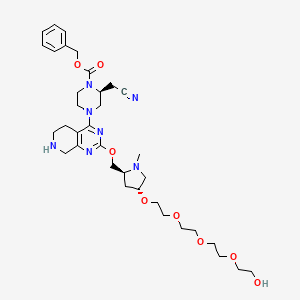
K-Ras ligand-Linker Conjugate 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
K-Ras ligand-Linker Conjugate 4 is a useful research compound. Its molecular formula is C35H51N7O8 and its molecular weight is 697.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of K-Ras ligand-Linker Conjugate 4 is the K-Ras protein . This compound incorporates a ligand for the K-Ras protein and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP . The K-Ras protein plays a crucial role in cell signaling pathways, and its mutations are often associated with various types of cancer.
Mode of Action
this compound operates by binding to the K-Ras protein and recruiting E3 ligases . This recruitment leads to the ubiquitination of the K-Ras protein, marking it for degradation by the proteasome . This process selectively degrades the K-Ras protein, disrupting its function and potentially inhibiting the growth of cancer cells.
Biochemical Pathways
The key biochemical pathway affected by this compound is the ubiquitin-proteasome system . By recruiting E3 ligases to the K-Ras protein, this compound promotes the ubiquitination and subsequent degradation of the K-Ras protein. This can disrupt the signaling pathways in which the K-Ras protein is involved, potentially leading to the inhibition of cancer cell growth.
Result of Action
The primary result of the action of this compound is the degradation of the K-Ras protein . This degradation can disrupt the function of the K-Ras protein and the cell signaling pathways in which it is involved. In the context of cancer, this could potentially inhibit the growth of cancer cells.
Biochemische Analyse
Biochemical Properties
K-Ras ligand-Linker Conjugate 4 incorporates a ligand for K-Ras recruiting moiety and a PROTAC linker . The ligand for K-Ras recruiting moiety interacts with the K-Ras protein, a key player in cell signaling pathways . The PROTAC linker recruits E3 ligases, such as VHL, CRBN, MDM2, and IAP . These interactions are crucial for the function of this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it can degrade K-Ras, a protein involved in cell signaling, in SW1573 cells with an efficacy of ≥70% .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with K-Ras and E3 ligases . It binds to K-Ras in an immunophilin-dependent fashion and mediates the formation of tripartite complexes of K-Ras, immunophilin, and the ligand . The recruitment of E3 ligases to these complexes leads to the ubiquitination and subsequent degradation of K-Ras .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system . It interacts with E3 ligases, which are enzymes involved in the ubiquitination process
Eigenschaften
IUPAC Name |
benzyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N7O8/c1-40-24-30(48-20-19-47-18-17-46-16-15-45-14-13-43)21-29(40)26-49-34-38-32-22-37-10-8-31(32)33(39-34)41-11-12-42(28(23-41)7-9-36)35(44)50-25-27-5-3-2-4-6-27/h2-6,28-30,37,43H,7-8,10-26H2,1H3/t28-,29-,30+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKYSZDGLMYSDL-OIFRRMEBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1COC2=NC3=C(CCNC3)C(=N2)N4CCN(C(C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1COC2=NC3=C(CCNC3)C(=N2)N4CCN([C@H](C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N7O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
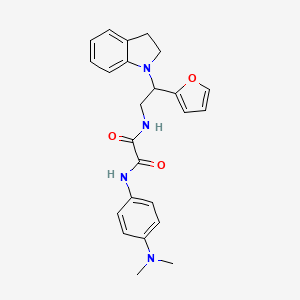
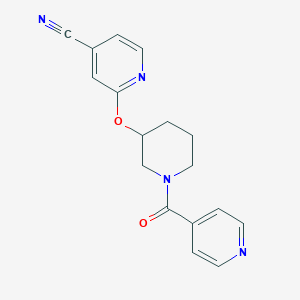
![6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3004948.png)
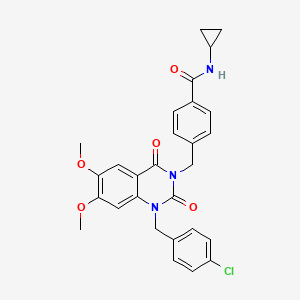
![5,5-dimethyl-3-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)
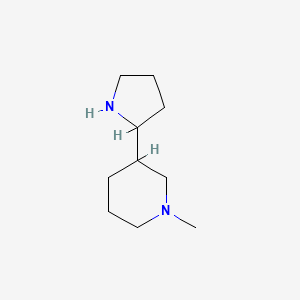
![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)
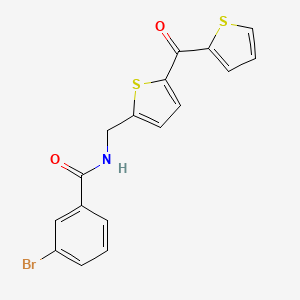
![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)
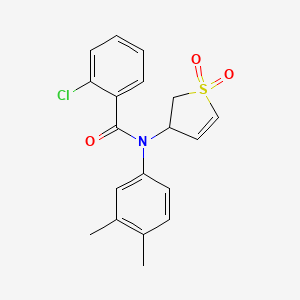
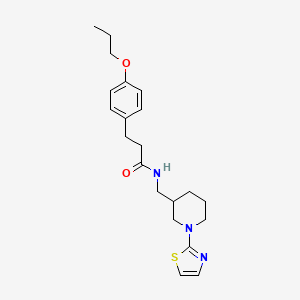
![2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3004961.png)
![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)
![N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide](/img/structure/B3004965.png)
